(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid
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Description
(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Stereochemistry
The synthesis of novel compounds involving (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid derivatives has been described, emphasizing the structural assignment and stereochemistry of these compounds. These studies shed light on the diverse synthetic routes and chemical reactions leading to the formation of thiazolidinone derivatives with potential biological activities (Rahman et al., 2005).
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of thiazolidinone derivatives, including those related to (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid. These compounds have been tested against various strains of bacteria and have shown promising results in terms of inhibiting microbial growth, highlighting their potential as antimicrobial agents (PansareDattatraya & Devan, 2015).
Hypoglycemic and Hypolipidemic Activity
The hypoglycemic and hypolipidemic activities of thiazolidinedione analogs, related to the core structure of interest, have been evaluated in a type-2 diabetes model. These studies indicate significant reductions in blood glucose and lipid levels, suggesting the potential therapeutic application of these compounds in managing diabetes and associated lipid disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antitubercular and Antimicrobial Agents
Further investigations into 4-thiazolidinone derivatives have shown their efficacy as antitubercular and antimicrobial agents. This research underscores the broad spectrum of biological activities exhibited by these compounds, including their potential use in combating tuberculosis and other microbial infections (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Anticancer Activity
The anticancer activities of thiazolidinone derivatives have been evaluated, with some compounds showing significant inhibitory effects on various cancer cell lines. These findings highlight the potential of these compounds in cancer therapy, offering insights into their mechanisms of action and therapeutic efficacy (Buzun et al., 2021).
properties
IUPAC Name |
3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S/c16-11(17)4-5-14-12(18)10(22-13(14)19)7-8-2-1-3-9(6-8)15(20)21/h1-3,6-7H,4-5H2,(H,16,17)/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKUYXSYAFTMON-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid |
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